3-Bromo-5-methylbenzoic acid

Descripción general

Descripción

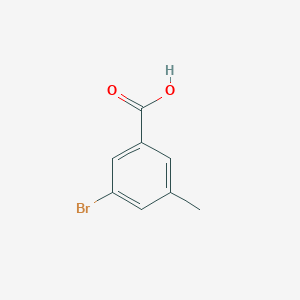

3-Bromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fifth position. This compound is known for its pale yellow color and solid form at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-5-methylbenzoic acid involves the oxidation of 1-bromo-3,5-dimethylbenzene. The process includes heating the starting material in a mixture of pyridine and water at 80°C, followed by the gradual addition of potassium permanganate (KMnO4). After the reaction is complete, the solution is filtered, acidified, and extracted with ethyl acetate (EtOAc). The organic extracts are then washed, dried, and purified by column chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains three reactive sites:

-

Carboxylic acid (–COOH) at position 1

-

Bromine (–Br) at position 3

-

Methyl (–CH₃) at position 5

These groups enable distinct reaction pathways, as outlined below.

Reactions of the Carboxylic Acid Group

The –COOH group participates in classical acid-derived transformations:

Reactions of the Bromine Substituent

The –Br atom undergoes substitution or coupling reactions:

Methyl Group Reactivity

The –CH₃ group is typically inert but can undergo oxidation under harsh conditions:

| Reaction Type | Reagents/Conditions | Product | Challenges |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 3-Bromo-5-carboxybenzoic acid | Over-oxidation risks; low yield . |

5.2. Pharmaceutical Intermediates

Its bromine enables late-stage functionalization in drug discovery, such as in:

-

Anti-cancer agents via Suzuki-Miyaura couplings.

-

Anti-inflammatory compounds through nucleophilic substitutions .

Stability and Handling

-

Thermal Stability : Decomposes above 250°C, releasing HBr gas .

-

Light Sensitivity : Store in amber containers to prevent debromination .

Comparative Reactivity

| Compound | Reactivity Difference |

|---|---|

| 3-Bromo-5-chlorobenzoic acid | Enhanced electrophilicity due to –Cl |

| 5-Methyl-3-iodobenzoic acid | Faster coupling vs. –Br |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Bromo-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases and cancer treatments. Its derivatives have shown potential as inhibitors for various biological targets.

Case Study: VEGFR-2 Inhibitors

Recent research has highlighted the synthesis of quinoline amide derivatives from this compound, which act as novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is a key target in cancer therapy due to its role in angiogenesis. The derivatives demonstrated significant inhibitory activity, suggesting that modifications of this compound can lead to effective anticancer agents .

Biochemical Research

In biochemical studies, this compound is utilized to investigate amino acid interactions and enzyme activities. It helps researchers understand metabolic pathways and protein functions.

Application in Enzyme Studies

For instance, this compound has been used to study the effects of halogenation on enzyme kinetics, providing insights into how structural modifications influence enzyme activity and stability .

Material Science

The compound is explored for its potential in developing new materials, particularly in organic electronics and photonic devices. Its unique chemical structure allows for modifications that enhance material properties.

Example: Organic Electronics

Research indicates that incorporating this compound into polymer matrices can improve charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic methods. It aids in the quantification of related compounds in complex mixtures, ensuring accurate analysis.

Use in Chromatography

The compound's well-defined chemical properties make it suitable for use as an internal standard in High-Performance Liquid Chromatography (HPLC), facilitating the detection and quantification of pharmaceuticals and environmental samples .

Environmental Studies

Researchers utilize this chemical to assess degradation pathways of similar compounds under various environmental conditions, contributing to ecological safety assessments.

Environmental Impact Assessment

Studies have shown that understanding the degradation pathways of brominated compounds like this compound is essential for evaluating their environmental impact and potential toxicity .

Summary Table of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | VEGFR-2 inhibitors |

| Biochemical Research | Studying enzyme interactions and metabolic pathways | Effects on enzyme kinetics |

| Material Science | Development of organic electronic materials | Improved charge transport properties |

| Analytical Chemistry | Standard for chromatographic methods | Internal standard in HPLC |

| Environmental Studies | Assessing degradation pathways of brominated compounds | Ecological safety assessments |

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-methylbenzoic acid primarily involves its ability to participate in various chemical reactions due to the presence of the bromine and carboxylic acid groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds with desired properties. For example, its role as an intermediate in the synthesis of quinoline amide derivatives involves the inhibition of VEGFR-2, a key receptor in angiogenesis .

Comparación Con Compuestos Similares

- 3-Bromo-2-methylbenzoic acid

- 3-Bromo-4-methylbenzoic acid

- 3-Bromo-5-methoxybenzoic acid

Comparison: 3-Bromo-5-methylbenzoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in the synthesis of certain derivatives, particularly those targeting VEGFR-2 inhibition .

Actividad Biológica

3-Bromo-5-methylbenzoic acid (CAS No. 58530-13-5) is an aromatic carboxylic acid that has garnered interest in various biological and chemical applications. This compound is notable for its potential as an intermediate in the synthesis of biologically active molecules, particularly as a precursor for quinoline amide derivatives, which have been identified as novel inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C8H7BrO2

- Molecular Weight : 215.04 g/mol

- Appearance : Off-white powder

- Solubility : Soluble in organic solvents; limited solubility in water

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study focused on its derivatives, it was found to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features, particularly the bromine substituent, enhance its interaction with biological targets, leading to increased cytotoxicity against various tumor types .

VEGFR-2 Inhibition

The compound is particularly noted for its role in inhibiting VEGFR-2, a critical receptor involved in angiogenesis. In vitro studies demonstrated that derivatives synthesized from this compound displayed potent inhibitory effects on VEGFR-2 activity, suggesting potential applications in cancer therapy aimed at reducing tumor vascularization .

The biological activity of this compound can be attributed to its ability to interfere with signaling pathways associated with cell growth and survival. The bromine atom enhances electrophilicity, allowing for nucleophilic substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its antitumor and anti-inflammatory activities .

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| VEGFR-2 Inhibition | Reduced angiogenesis in tumor models | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Study on Antitumor Effects :

-

VEGFR-2 Inhibition Study :

- In a comparative analysis, derivatives of this compound were tested for their ability to inhibit VEGFR-2 phosphorylation in endothelial cells. The results indicated that these derivatives significantly blocked VEGF-induced signaling pathways, demonstrating their potential as anti-angiogenic agents .

Propiedades

IUPAC Name |

3-bromo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOMVQDBDBUANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392432 | |

| Record name | 3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58530-13-5 | |

| Record name | 3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5-METHYLBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.